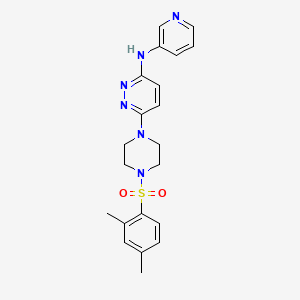

6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-3-ylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2S/c1-16-5-6-19(17(2)14-16)30(28,29)27-12-10-26(11-13-27)21-8-7-20(24-25-21)23-18-4-3-9-22-15-18/h3-9,14-15H,10-13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWXKAVZOJKILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 438.5 g/mol. The structure incorporates a piperazine ring, a sulfonyl group, and pyridazine moieties, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₃S |

| Molecular Weight | 438.5 g/mol |

| IUPAC Name | 6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine |

| CAS Number | 1421525-06-5 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission .

- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity and influencing physiological responses.

- Antimicrobial Activity : The compound may interfere with the cell wall biosynthesis of pathogens like Mycobacterium tuberculosis, suggesting potential anti-tubercular properties.

Biological Activity

Research indicates that derivatives of piperazine compounds exhibit a range of biological activities:

- Antimicrobial : Several studies have highlighted the antimicrobial properties of piperazine derivatives, showing effectiveness against various bacterial strains .

- Anti-inflammatory : Compounds similar to this structure have been investigated for their anti-inflammatory effects, particularly in models of arthritis .

Case Studies and Research Findings

- Piperazine Derivatives and Acetylcholinesterase Inhibition : A study demonstrated that specific piperazine derivatives inhibited human acetylcholinesterase, leading to enhanced mitochondrial function and cell viability in neuronal models .

- Anti-tubercular Activity : In vitro assays indicated that related compounds could inhibit the growth of Mycobacterium tuberculosis, supporting the hypothesis that structural modifications enhance bioactivity against this pathogen.

- In Vivo Efficacy : Animal studies have shown that similar compounds exhibit high oral bioavailability and significant therapeutic effects in models of inflammatory diseases .

Scientific Research Applications

Biological Screening and Pharmacological Applications

-

Anticancer Activity :

- Compounds containing piperazine and pyridazine derivatives have been studied for their anticancer properties. Research indicates that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .

- Antimicrobial Properties :

- CNS Activity :

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 6-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine

- CAS Number : 1020978-09-9 .

- Molecular Formula : C₂₁H₂₄N₆O₂S .

- Molecular Weight : 424.5193 g/mol .

- SMILES Notation: CC1=CC=C(C=C1S(=O)(=O)N1CCN(CC1)C1=CC=C(N=N1)NC1=CN=CC=C1) .

Structural Features: The compound consists of a pyridazine core substituted at position 3 with a pyridin-3-ylamine group and at position 6 with a 4-(2,4-dimethylphenyl)sulfonyl piperazine moiety.

Structural Analogs with Modified Sulfonyl Groups

2.1.1 6-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine

- Key Difference : Replacement of the 2,4-dimethylphenyl sulfonyl group with a 3,5-dimethylisoxazol-4-yl sulfonyl group .

- Reduced steric bulk compared to the dimethylphenyl group may enhance solubility but reduce membrane permeability .

2.1.2 N-[(1R,3S)-3-Isopropyl-3-(4-[3-(Trifluoromethyl)phenyl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine

- Key Difference : Incorporation of a trifluoromethylphenyl group on the piperazine ring and a cyclopentyl-tetrahydro-2H-pyran scaffold .

- Impact :

Pyridazin-3-amine Derivatives with Varied Piperazine Substituents

2.2.1 6-(4-Ethylpiperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine

- Key Difference : Ethyl group replaces the sulfonyl-dimethylphenyl moiety on the piperazine ring .

- Ethyl substituent increases basicity of the piperazine nitrogen, affecting pharmacokinetic properties like tissue distribution .

2.2.2 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine

Pharmacological Activity Comparison

Physicochemical and Pharmacokinetic Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.